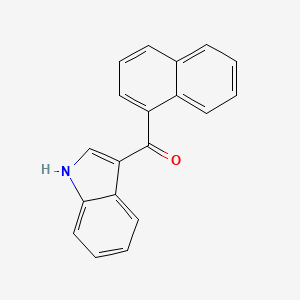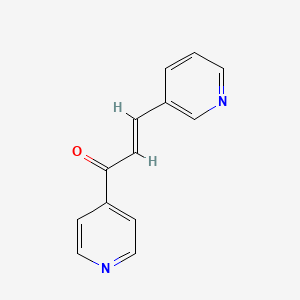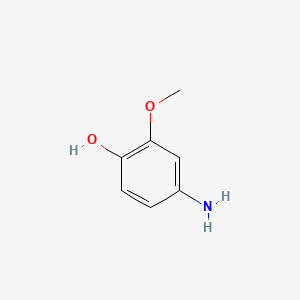
A12B4C3
科学研究应用
A12B4C3 具有广泛的科学研究应用,包括:
癌症研究: 由于其抗增殖活性,它被用于与癌细胞生长抑制和放射敏感性增强相关的研究
DNA 修复研究: 作为 hPNKP 的抑制剂,它被用于研究 DNA 修复机制以及 hPNKP 在这些过程中的作用.
药物开发: 其独特的特性使其成为开发针对癌症和其他疾病的新型治疗剂的候选者。
作用机制
A12B4C3 通过抑制人类多核苷酸激酶/磷酸酶 (hPNKP) 的活性发挥作用。这种酶在 DNA 修复中起着至关重要的作用,它通过磷酸化 DNA 链的 5’ 末端和去磷酸化 3’ 末端来修复 DNA。 通过抑制 hPNKP,this compound 破坏了 DNA 修复过程,导致癌细胞对辐射和其他治疗的敏感性增加 .
生化分析
Biochemical Properties
A12B4C3 functions as an allosterically regulated noncompetitive inhibitor of human PNKP phosphatase activity . It is capable of altering the secondary structure of polynucleotide kinase 3′-phosphatase (PNKP), a key enzyme involved in DNA repair pathways . The compound interacts with this enzyme, inhibiting its activity and thereby influencing biochemical reactions within the cell .
Cellular Effects
The cellular effects of this compound are significant. It has been observed to enhance the radiosensitivity of human A549 lung carcinoma and MDA-MB-231 breast adenocarcinoma cells . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PNKP enzyme. As a noncompetitive inhibitor, this compound forms a ternary complex with PNKP and a DNA substrate, disrupting the enzyme’s activity . This interaction can lead to changes in gene expression and influence the cell’s response to radiation .
Temporal Effects in Laboratory Settings
It is known that the compound can double the radiosensitivity of certain cancer cells
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. It has been suggested that a low concentration of this compound can effectively radiosensitize PC-3 cells, a prostate cancer cell line
Metabolic Pathways
Given its role as a PNKP inhibitor, it is likely involved in pathways related to DNA repair
准备方法
合成路线和反应条件
A12B4C3 的合成涉及多个步骤,从吡咯并[3,4-b]吡啶核的制备开始。关键步骤包括:
吡咯并[3,4-b]吡啶核的形成: 这是通过涉及适当前体的环化反应实现的。
取代反应: 通过亲核取代反应引入 1-羟基十一烷基和 4-硝基苯胺基。
最终修饰: 引入苯基和其他必要修饰以获得最终结构的额外步骤。
工业生产方法
This compound 的工业生产可能涉及优化合成路线以确保高产率和纯度。这包括:
反应条件优化: 温度、溶剂和催化剂优化以最大程度地提高产率。
纯化过程: 使用色谱法和重结晶技术以实现高纯度。
化学反应分析
反应类型
A12B4C3 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以将硝基转化为氨基。
取代: 亲核取代反应可以在核心结构中引入各种取代基。
常用试剂和条件
氧化: 常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如硼氢化钠或用钯催化剂的氢气。
取代: 在碱性条件下的胺或醇等亲核试剂。
形成的主要产物
从这些反应中形成的主要产物包括原始化合物的各种取代衍生物,它们可能具有不同的生物活性。
相似化合物的比较
类似化合物
A12B4C2: 另一种具有类似结构但取代基不同的 hPNKP 抑制剂。
A12B4C4: 一种具有类似核心结构但不同生物活性的化合物。
独特性
A12B4C3 由于其对 hPNKP 的高效力和选择性,以及它增强癌细胞的放射敏感性的能力而独一无二。 这使其成为癌症研究和潜在治疗开发中的宝贵工具 .
属性
IUPAC Name |
2-(1-hydroxyundecyl)-1-(4-nitroanilino)-6-phenyl-4a,7a-dihydro-2H-pyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O5/c1-2-3-4-5-6-7-8-12-15-27(35)26-21-20-25-28(30(37)32(29(25)36)23-13-10-9-11-14-23)33(26)31-22-16-18-24(19-17-22)34(38)39/h9-11,13-14,16-21,25-28,31,35H,2-8,12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGJAKTBPFFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1C=CC2C(N1NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425001 | |
| Record name | BCB02_000099 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005129-80-5 | |
| Record name | BCB02_000099 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4b]pyridine-5,7(2H,4aH)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of A12B4C3 and how does it impact DNA repair?
A1: this compound is a potent inhibitor of the human polynucleotide kinase/phosphatase (hPNKP) enzyme [, ]. It acts as a non-competitive inhibitor, meaning it doesn't compete with DNA for binding to hPNKP []. Instead, this compound disrupts the secondary structure of hPNKP, likely by interacting with the Trp402 residue, ultimately inhibiting its phosphatase activity [, ]. Since hPNKP is crucial for repairing both single and double-strand DNA breaks, inhibiting it with this compound hinders DNA repair processes [, ].
Q2: How does this compound impact cancer cell sensitivity to chemotherapy?
A2: Research shows that this compound sensitizes cancer cells to specific chemotherapeutic agents. For example, it enhances the effectiveness of camptothecin, a topoisomerase I poison, in A549 lung cancer cells []. A similar effect was observed with the combination of cisplatin and etoposide in ovarian cancer cells []. This sensitization likely stems from this compound's inhibition of hPNKP, which is involved in repairing DNA damage caused by these chemotherapeutic agents [, ].
Q3: Is this compound specific to hPNKP or does it affect other enzymes?
A3: While this compound demonstrates high specificity for hPNKP, it exhibits limited inhibitory activity against the related PNKP from Schizosaccharomyces pombe []. Importantly, it does not inhibit other crucial DNA repair enzymes like DNA polymerase β and DNA ligase III, further supporting its specific targeting of hPNKP in cells []. Additionally, it shows no significant inhibition of eukaryotic protein phosphatases like calcineurin and protein phosphatase-1, or the human DNA 3'-phosphatase APTX [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



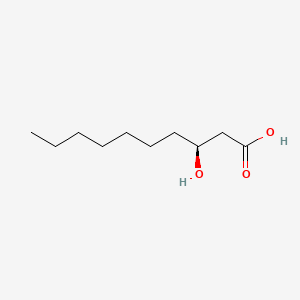
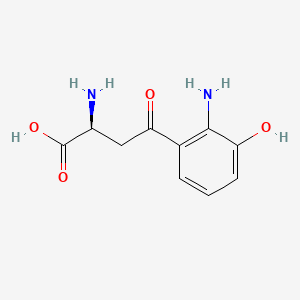
![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)


